molecular formula C11H17NO B1397183 Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- CAS No. 918812-01-8

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)-

Cat. No.: B1397183
CAS No.: 918812-01-8
M. Wt: 179.26 g/mol
InChI Key: UKJUAEMUDUGJSO-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- is a chemical compound with the molecular formula C11H17NO It is known for its unique structure, which includes a benzenemethanamine core substituted with a 3-methyl group and a 2-(1-methylethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenemethanamine, which is commercially available or can be synthesized from benzyl chloride and ammonia.

    Substitution Reaction: The 3-methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ether Formation: The 2-(1-methylethoxy) group is introduced via an etherification reaction. This involves reacting the intermediate product with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- can be compared with other similar compounds such as:

    Benzenemethanamine, 3-methyl-: Lacks the 2-(1-methylethoxy) group, resulting in different chemical and biological properties.

    Benzenemethanamine, N-methyl-: Contains an N-methyl group instead of the 3-methyl and 2-(1-methylethoxy) groups, leading to variations in reactivity and applications.

The uniqueness of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

(3-methyl-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJUAEMUDUGJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730049
Record name 1-{3-Methyl-2-[(propan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918812-01-8
Record name 1-{3-Methyl-2-[(propan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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